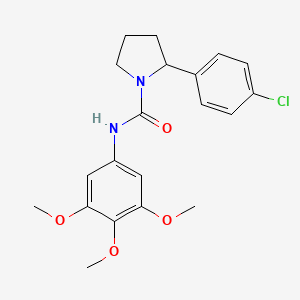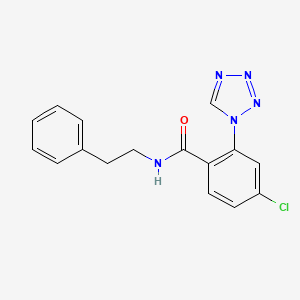
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CT-3, is a synthetic compound that was first synthesized in 1995. CT-3 belongs to the class of compounds known as cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in a wide variety of physiological processes, including pain perception, immune function, and mood regulation.
作用機序
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide interacts with the endocannabinoid system in the body, specifically with the CB2 receptor. The CB2 receptor is primarily found in immune cells, and is involved in regulating immune function and inflammation. 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide binds to the CB2 receptor, leading to a reduction in inflammation and pain perception.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have antioxidant properties, and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a useful tool for studying the endocannabinoid system and the CB2 receptor.
One limitation of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is that it is not very selective for the CB2 receptor, and may also interact with other receptors in the body. This can make it difficult to study the specific effects of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide on the CB2 receptor.
将来の方向性
There are a number of future directions for research on 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of research could focus on developing more selective CB2 receptor agonists, which would allow for more specific study of the CB2 receptor.
Another area of research could focus on the potential therapeutic applications of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in conditions such as Alzheimer's disease and Parkinson's disease. Further studies could also be conducted to investigate the potential use of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in treating other conditions, such as cancer.
In conclusion, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It interacts with the endocannabinoid system in the body, and has been shown to have analgesic, anti-inflammatory, and antioxidant properties. While there are limitations to its use in lab experiments, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide remains a useful tool for studying the endocannabinoid system and the CB2 receptor, and there are a number of future directions for research on this compound.
合成法
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline, followed by reaction with pyrrolidine-1-carboxylic acid. The compound can also be synthesized using other methods, such as the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxyphenethylamine, followed by reaction with pyrrolidine-1-carboxylic acid.
科学的研究の応用
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for pain. Studies have shown that 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has analgesic properties, and may be effective in treating both acute and chronic pain.
Another area of research has focused on 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide's potential anti-inflammatory properties. Studies have shown that 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide may be effective in reducing inflammation, and may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-11-15(12-18(26-2)19(17)27-3)22-20(24)23-10-4-5-16(23)13-6-8-14(21)9-7-13/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMOPQGGHVCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(8-hydroxy-7-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120525.png)
![3-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B6120527.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6120537.png)
![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6120538.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)
![N-allyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6120547.png)

![5-methyl-N-({1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6120555.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)


![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)